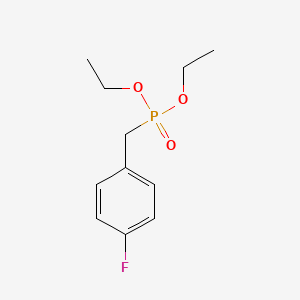

Diethyl (4-Fluorobenzyl)phosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(diethoxyphosphorylmethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYRZOAUPPNGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453940 | |

| Record name | Diethyl (4-Fluorobenzyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63909-58-0 | |

| Record name | Diethyl P-[(4-fluorophenyl)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63909-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (4-Fluorobenzyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl (4-Fluorobenzyl)phosphonate: A Technical Guide for Researchers

CAS Number: 63909-58-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Diethyl (4-Fluorobenzyl)phosphonate, a versatile organophosphorus compound with significant applications in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This document details its physicochemical properties, spectroscopic data, synthesis, and key applications, with a focus on experimental protocols and mechanistic insights.

Core Compound Data

This compound is a colorless liquid at room temperature. Its structure features a phosphonate group attached to a 4-fluorobenzyl moiety, making it a valuable reagent in various chemical transformations.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆FO₃P | --INVALID-LINK-- |

| Molecular Weight | 246.22 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Density | 1.143 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.483 | --INVALID-LINK-- |

| Boiling Point | 150 °C | --INVALID-LINK-- |

| Purity | ≥97% (GC) | --INVALID-LINK-- |

Spectroscopic Data

Precise spectroscopic data for this compound is not widely published. However, based on the analysis of closely related analogs such as diethyl (4-fluorophenyl)phosphonate and diethyl benzylphosphonate, the following spectral characteristics can be predicted.[1][2][3]

| Spectroscopy | Predicted Chemical Shift / Signal |

| ¹H NMR (CDCl₃) | δ 7.20-7.30 (m, 2H, Ar-H), 6.95-7.05 (m, 2H, Ar-H), 4.00-4.15 (m, 4H, OCH₂CH₃), 3.15 (d, J(P,H) ≈ 22 Hz, 2H, PCH₂), 1.25 (t, 6H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ 162 (d, J(C,F) ≈ 245 Hz), 131 (d, J(C,P) ≈ 6 Hz), 130 (d, J(C,F) ≈ 8 Hz), 115 (d, J(C,F) ≈ 21 Hz), 62 (d, J(C,P) ≈ 7 Hz), 33 (d, J(C,P) ≈ 138 Hz), 16 (d, J(C,P) ≈ 6 Hz) |

| ³¹P NMR (CDCl₃) | δ 24-26 ppm |

| IR (neat) | ~3000 cm⁻¹ (C-H), ~1600 cm⁻¹ (C=C, aromatic), ~1250 cm⁻¹ (P=O), ~1050 cm⁻¹ (P-O-C), ~830 cm⁻¹ (p-substituted benzene) |

| Mass Spec (EI) | M⁺ at m/z 246, prominent fragments at m/z 218, 137, 109 |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[4][5][6][7] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.

Experimental Protocol: Michaelis-Arbuzov Reaction

Materials:

-

4-Fluorobenzyl bromide (or chloride)

-

Triethyl phosphite

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add 4-fluorobenzyl bromide (1.0 equivalent).

-

Add triethyl phosphite (1.1-1.5 equivalents) to the flask.

-

Heat the reaction mixture to 140-160 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-6 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The excess triethyl phosphite and the ethyl bromide byproduct can be removed by distillation under reduced pressure.

-

The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless oil.

Applications in Organic Synthesis

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes with high (E)-stereoselectivity.[8][9] The phosphonate carbanion, generated by deprotonation with a suitable base, reacts with aldehydes or ketones to form an alkene.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

-

This compound

-

Anhydrous solvent (e.g., THF, DMF)

-

Base (e.g., NaH, n-BuLi, DBU)

-

Aldehyde or ketone

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry flask under an inert atmosphere, prepare a solution of this compound (1.1 equivalents) in the anhydrous solvent.

-

Cool the solution to 0 °C or -78 °C, depending on the base used.

-

Slowly add the base (1.1 equivalents) to the solution to generate the phosphonate carbanion.

-

Stir the mixture for 30-60 minutes at the same temperature.

-

Add a solution of the aldehyde or ketone (1.0 equivalent) in the anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

After filtration and removal of the solvent under reduced pressure, purify the crude product by column chromatography to obtain the desired alkene.

Biological Activity of Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have shown promising biological activity, particularly as antimicrobial agents.[10][11][12] The introduction of various substituents on the benzylphosphonate scaffold can significantly influence their efficacy.

Antimicrobial Activity

A study on a series of diethyl benzylphosphonate derivatives against Escherichia coli strains revealed a clear structure-activity relationship.[12] The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, was used to quantify their antimicrobial activity.

| Compound | R-group (para-position) | MIC (µg/mL) against E. coli K12 |

| 1 | -H | 500 |

| 2 | -B(pin) | 500 |

| 3 | -B(OH)₂ | 250 |

Data adapted from a study on diethyl benzylphosphonate derivatives.[12]

The data suggests that the introduction of a boronic acid group at the para-position of the phenyl ring enhances the antimicrobial activity.

Proposed Mechanism of Antimicrobial Action

The antimicrobial mechanism of certain benzylphosphonate derivatives is believed to involve the induction of oxidative stress within the bacterial cell.[11][13] This leads to the generation of reactive oxygen species (ROS), which can damage vital cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.[8][10][14][15]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its primary utility lies in its application in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of alkenes. While the compound itself is not known for its biological activity, its derivatives have demonstrated potential as antimicrobial agents. This technical guide provides researchers and drug development professionals with the essential information required for the effective handling, synthesis, and application of this important chemical intermediate.

References

- 1. rsc.org [rsc.org]

- 2. diethyl benzylphosphonate(1080-32-6) 1H NMR spectrum [chemicalbook.com]

- 3. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Arbuzov Reaction [organic-chemistry.org]

- 7. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

- 8. Oxidative Stress-Generating Antimicrobials, a Novel Strategy to Overcome Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Antimicrobials Functioning through ROS-Mediated Mechanisms: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

Diethyl (4-Fluorobenzyl)phosphonate molecular weight and formula

An In-depth Technical Guide on Diethyl (4-Fluorobenzyl)phosphonate

For researchers, scientists, and professionals in drug development, this compound is a key reagent with significant applications. This guide provides core technical data on this compound.

Chemical Identity and Properties

This compound, also known as (4-Fluorobenzyl)phosphonic acid diethyl ester, is an organophosphorus compound.[1][2] It is recognized for its role as a versatile building block in organic synthesis, particularly in the creation of biologically active molecules.[1] Its applications extend to the development of enzyme inhibitors and other therapeutic agents, as well as in the agrochemical industry for producing crop protection agents.[1]

A summary of its key quantitative data is presented below.

| Identifier | Value | Source |

| Molecular Formula | C₁₁H₁₆FO₃P | [1][3][4] |

| Molecular Weight | 246.22 g/mol | [1][3][4] |

| CAS Number | 63909-58-0 | [1][3][4] |

| Density | 1.143 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.483 | [1] |

| Appearance | Colorless liquid | [1] |

| Purity | ≥ 97% | [4] |

| IUPAC Name | diethyl [(4-fluorophenyl)methyl]phosphonate | [3] |

Logical Relationship of Identifiers

The chemical structure of this compound dictates its molecular formula, which in turn determines its molecular weight. These fundamental properties are used to identify the compound, as represented by its CAS number and various chemical names.

Caption: Relationship between chemical structure and identifiers.

References

physical properties and appearance of Diethyl (4-Fluorobenzyl)phosphonate

This guide provides an in-depth analysis of the physical properties, appearance, and synthesis of Diethyl (4-Fluorobenzyl)phosphonate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to support its application in experimental settings.

Introduction and Chemical Identity

This compound is a versatile organophosphorus compound of significant interest in medicinal chemistry and organic synthesis.[1] Its structural features, particularly the presence of a fluorobenzyl group, enhance its reactivity and make it a valuable intermediate for creating biologically active molecules.[1] It is frequently employed as a key reagent in the Horner-Wadsworth-Emmons reaction to form carbon-carbon double bonds, a cornerstone of modern synthetic chemistry. This compound serves as a critical building block in the development of novel therapeutics, including enzyme inhibitors, and in the agrochemical industry for crop protection agents.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | diethyl [(4-fluorophenyl)methyl]phosphonate |

| Synonyms | (4-Fluorobenzyl)phosphonic acid diethyl ester, Diethyl (p-fluorophenyl)methanephosphonate |

| CAS Number | 63909-58-0[1][2][3][4] |

| Molecular Formula | C₁₁H₁₆FO₃P[1][2][3][4] |

| Molecular Weight | 246.22 g/mol [1][2][3][4] |

| InChI Key | FIYRZOAUPPNGAO-UHFFFAOYSA-N[2][4] |

| SMILES String | CCOP(=O)(Cc1ccc(F)cc1)OCC[2][4] |

Below is the two-dimensional chemical structure of this compound.

Caption: 2D Structure of this compound.

Physical and Chemical Properties

The physical state and properties of this compound are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless or yellow liquid | [1][4] |

| Physical Form | Liquid | [1][2][3][4] |

| Density | 1.143 g/mL at 25 °C | [1][2] |

| Boiling Point | 150 °C | [4] |

| Refractive Index | n20/D 1.483 | [1][2] |

| Purity (Assay) | ≥ 97% to ≥ 99% (GC) | [1][2][3][4] |

| Storage | Store at 0-8 °C | [1] |

Spectroscopic Characterization

Structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure of this molecule.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl groups (a triplet and a quartet), the benzylic methylene protons (a doublet due to coupling with phosphorus), and the aromatic protons of the 4-fluorophenyl ring (two doublets of doublets). A referenced ¹H NMR spectrum is available, confirming these structural features.[5]

-

¹³C NMR: The carbon spectrum will show distinct signals for the ethyl carbons, the benzylic carbon (with coupling to phosphorus), and the aromatic carbons, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant.

-

³¹P NMR: Phosphorus-31 NMR is essential for characterizing organophosphorus compounds.[6] For diethyl benzylphosphonates, the ³¹P chemical shift is typically observed in the range of δ 24-25 ppm.[7] The presence of the electron-withdrawing fluorine atom on the aromatic ring is expected to cause a slight downfield shift compared to the unsubstituted diethyl benzylphosphonate.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. The spectrum of this compound will exhibit strong characteristic absorption bands for:

-

P=O (phosphoryl) stretch: Typically a very strong band around 1250 cm⁻¹.

-

P-O-C stretch: Strong bands in the 1020-1050 cm⁻¹ region.

-

C-F (aryl) stretch: A strong band in the 1220-1240 cm⁻¹ region.

-

Aromatic C=C stretches: Bands in the 1600 cm⁻¹ and 1500 cm⁻¹ regions.

Synthesis Methodology: The Michaelis-Arbuzov Reaction

The most common and efficient method for the synthesis of benzylphosphonates is the Michaelis-Arbuzov reaction.[1] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide—in this case, 4-fluorobenzyl bromide or chloride. The reaction proceeds through a quasi-phosphonium salt intermediate, which then undergoes dealkylation to yield the final phosphonate product.

Caption: Workflow of the Michaelis-Arbuzov Reaction.

Step-by-Step Experimental Protocol (Thermal Synthesis)

This protocol is a representative procedure for the synthesis of a benzylphosphonate via the Michaelis-Arbuzov reaction.

-

Preparation: Equip a dry, round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.

-

Charging Reactants: Charge the flask with 4-fluorobenzyl bromide (1.0 equivalent) and triethyl phosphite (1.2-1.5 equivalents). The use of excess triethyl phosphite helps to drive the reaction to completion.[1]

-

Reaction: Heat the reaction mixture to 150-160 °C under a continuous, gentle flow of nitrogen gas.[1]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by withdrawing small aliquots for ³¹P NMR analysis to observe the disappearance of the triethyl phosphite signal and the appearance of the product signal. The reaction is typically complete within 2-4 hours.[1]

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation. The resulting crude this compound can be further purified by column chromatography on silica gel if necessary.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store this compound in a tightly sealed container in a cool, dry place. For long-term stability, storage at 0-8 °C is recommended.[1]

-

Hazards: While not classified as a hazardous substance under Regulation (EC) No 1272/2008, standard safe laboratory practices should always be followed.[8] In case of contact, rinse the affected area with plenty of water.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

- 4. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (4-FLUOROBENZYL)PHOSPHONIC ACID DIETHYL ESTER(63909-58-0) 1H NMR spectrum [chemicalbook.com]

- 6. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

synthesis pathways for substituted benzyl phosphonates

An In-depth Technical Guide to the Synthesis of Substituted Benzyl Phosphonates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core synthetic pathways for substituted benzyl phosphonates, a class of compounds with significant applications in medicinal chemistry and drug development. Their utility as stable mimics of phosphates and carboxylates makes them valuable moieties in the design of enzyme inhibitors, antiviral agents, and other therapeutics.[1][2][3] This document details the most common and effective synthetic routes, including the Michaelis-Arbuzov, Pudovik, and Kabachnik-Fields reactions, supplemented with experimental protocols and quantitative data to facilitate practical application in a research and development setting.

Core Synthetic Pathways

The synthesis of substituted benzyl phosphonates is primarily achieved through three well-established reactions that form the cornerstone of organophosphorus chemistry. These methods offer versatility in accessing a wide range of derivatives, including those with substitutions on the benzyl ring and modifications at the α-position.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a robust and widely used method for forming carbon-phosphorus bonds.[1][4] It involves the reaction of a trialkyl phosphite with an alkyl halide to produce a dialkyl alkylphosphonate.[4][5] For the synthesis of benzyl phosphonates, a substituted benzyl halide is reacted with a trialkyl phosphite.

The reaction proceeds via a nucleophilic SN2 attack of the phosphorus atom on the benzylic carbon, forming a phosphonium salt intermediate. This intermediate then undergoes dealkylation, typically by the displaced halide ion, to yield the final phosphonate product.[4] The reactivity of the benzyl halide is a critical factor, with the general trend being I > Br > Cl.[6]

While the classical Michaelis-Arbuzov reaction often requires high temperatures (120-160 °C), particularly for less reactive halides, milder conditions can be achieved using Lewis acid catalysis.[1][6][7]

Caption: Michaelis-Arbuzov reaction pathway for benzyl phosphonate synthesis.

The Pudovik Reaction

The Pudovik reaction is a key method for synthesizing α-hydroxybenzyl phosphonates. It involves the addition of a dialkyl phosphite to the carbonyl group of an aldehyde or ketone. For substituted α-hydroxybenzyl phosphonates, a substituted benzaldehyde is used as the starting material. This reaction is typically catalyzed by a base, such as triethylamine (TEA) or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), although acid catalysis is also possible.[6]

The base deprotonates the dialkyl phosphite to form a more nucleophilic phosphorus species, which then attacks the carbonyl carbon of the aldehyde. A subsequent proton transfer yields the α-hydroxybenzyl phosphonate.

Caption: Base-catalyzed Pudovik reaction for α-hydroxybenzyl phosphonates.

The Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a three-component condensation that provides a direct route to α-aminobenzyl phosphonates.[2][8][9] This reaction involves an amine, a carbonyl compound (typically a substituted benzaldehyde), and a dialkyl phosphite.[2][9]

The reaction mechanism can proceed through two main pathways, depending on the reactants and conditions.[2][10][11] One pathway involves the initial formation of an imine from the amine and aldehyde, followed by the nucleophilic addition of the dialkyl phosphite to the C=N double bond (an aza-Pudovik reaction).[9][12] Alternatively, the aldehyde and dialkyl phosphite can first form an α-hydroxyphosphonate, which is then substituted by the amine.[2] The imine pathway is generally considered more common.[13]

Caption: The imine pathway of the Kabachnik-Fields reaction.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of various substituted benzyl phosphonates, allowing for easy comparison of different reaction conditions and their outcomes.

Table 1: Michaelis-Arbuzov Reaction for Diethyl Benzylphosphonate

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | None | Neat | 150-160 | 2-4 | ~75 | [6] |

| 2 | ZnBr₂ (20) | Dichloromethane | Room Temp | 1 | ~85 | [6][7] |

| 3 | SiO₂ (10) | THF | 60 | 16 | 70.6 | [6] |

| 4 | CeCl₃·7H₂O-SiO₂ (20) | Solvent-free | 40 | 10 | 92.5 | [6] |

| 5 | n-Bu₄NI (2) | Neat | 125 | 24 | 97 | [6] |

Table 2: Sustainable Synthesis of Substituted Benzyl Phosphonates via Michaelis-Arbuzov Type Reaction [14][15]

Reaction Conditions: Benzyl halide (1 mmol), dialkyl phosphite (1 mmol), K₂CO₃ (2 mmol), KI (0.3 mmol), PEG-400 (0.5 g), Room Temperature, 6 h.

| Entry | Benzyl Halide Substituent | Dialkyl Phosphite | Yield (%) |

| 1 | H | Diethyl | 98 |

| 2 | 4-Cl | Diethyl | 92 |

| 3 | 4-Br | Diethyl | 89 |

| 4 | 4-NO₂ | Diethyl | 94 |

| 5 | 2-Cl | Diethyl | 90 |

| 6 | H | Dimethyl | 95 |

| 7 | 4-Cl | Dimethyl | 91 |

Table 3: Synthesis of α-Hydroxy and α-Amino Benzyl Phosphonate Derivatives

| Product Type | Substituent | Reaction | Yield (%) | Reference |

| α-Hydroxy | 3,5-di-tert-butyl | Pudovik | Not specified, but used as starting material | |

| α-Mesyloxy | 3,5-di-tert-butyl | Sulfonylation of α-hydroxy | 54-80 | |

| α-Amino | 4-chlorobenzyl | aza-Pudovik | 65-92 | [12] |

| α-Amino | 4-methylbenzyl | aza-Pudovik | 65-92 | [12] |

| (Aminomethyl) | 2-(bromomethyl) | Gabriel Synthesis | 74-93 (phthalimide intermediate) | [16] |

Experimental Protocols

Detailed methodologies for the key synthetic pathways are provided below. These protocols are representative and may require optimization based on the specific substrates used.

Protocol 1: Classical Michaelis-Arbuzov Synthesis of Diethyl Benzylphosphonate[1][7]

Materials:

-

Benzyl bromide (1 equivalent)

-

Triethyl phosphite (1.2 equivalents)

-

Round-bottom flask

-

Reflux condenser

-

Nitrogen inlet

-

Heating mantle

Procedure:

-

To a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add benzyl bromide (1.0 eq).[1]

-

Add triethyl phosphite (1.2 eq) to the flask.[1]

-

Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere.[1][7]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[1][7]

-

Once the reaction is complete, allow the mixture to cool to room temperature.[7]

-

Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is obtained as a colorless oil.[7]

Protocol 2: Lewis Acid-Catalyzed Michaelis-Arbuzov Synthesis at Room Temperature[6][7]

Materials:

-

Benzyl bromide (1 mmol)

-

Triethyl phosphite (1.2 mmol)

-

Zinc bromide (ZnBr₂) (0.2 mmol)

-

Dichloromethane (5 mL)

Procedure:

-

In a round-bottom flask, dissolve benzyl bromide (1.0 mmol) in dichloromethane (5 mL).[1]

-

Add triethyl phosphite (1.2 mmol) to the solution.[1]

-

Add zinc bromide (0.2 mmol) to the reaction mixture at room temperature.[1][7]

-

Stir the mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.[1][7]

-

Upon completion, quench the reaction with the addition of water.[7]

-

Extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6][7]

-

Purify the crude product by column chromatography on silica gel to afford the pure diethyl benzylphosphonate.[7]

Protocol 3: Base-Catalyzed Pudovik Reaction for α-Hydroxybenzyl Phosphonates[6][18]

Materials:

-

Substituted aromatic aldehyde (e.g., benzaldehyde) (1 equivalent)

-

Diethyl phosphite (1 equivalent)

-

Triethylamine (0.1 equivalents)

-

Acetone

Procedure:

-

Combine the substituted benzaldehyde (1 eq) and a stoichiometric amount of diethyl phosphite in acetone in a round-bottom flask.[17]

-

Add triethylamine (0.1 eq) as a catalyst.[17]

-

Reflux the mixture for 2 hours.[17]

-

After cooling, add n-pentane to the mixture.

-

Cool the mixture to 5 °C to induce crystallization of the α-hydroxy-benzylphosphonate product.[17]

-

Collect the crystals by filtration.

Protocol 4: Aza-Pudovik Synthesis of α-Aminobenzyl Phosphinates[13][19]

This protocol describes the two-step synthesis via a pre-formed imine.

Materials:

-

Substituted benzaldehyde (25 mmol)

-

Primary amine (e.g., butylamine) (25 mmol)

-

Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Alkyl phenyl-H-phosphinate (e.g., butyl phenyl-H-phosphinate) (1 equivalent relative to imine)

Procedure: Step 1: Imine Formation

-

Mix the aldehyde (25 mmol) and the primary amine (25 mmol) and stir for 1 hour at room temperature.[12]

-

Add 10 mL of dichloromethane, followed by 10 g of Na₂SO₄ to remove the water formed.[12]

-

Filter the mixture and remove the solvent under reduced pressure to yield the crude imine.[12]

Step 2: Aza-Pudovik Addition

-

React the crude imine with 1 equivalent of the appropriate alkyl phenyl-H-phosphinate.

-

The reaction conditions (temperature, solvent) may vary depending on the substrate. The reaction progress should be monitored by TLC or NMR.

-

After completion, purify the residue by flash chromatography (e.g., silica gel, dichloromethane:methanol 97:3) to obtain the α-aminophosphinate product as a mixture of diastereomers.[12]

Experimental and Logical Workflows

The selection of a synthetic pathway depends on the desired final product. The following diagram illustrates the logical relationship between the starting materials and the target benzyl phosphonate derivatives.

Caption: Logical workflow for selecting a synthetic pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (4-Hydroxybenzyl)phosphonic Acid | 90001-07-3 | Benchchem [benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Kabachnik-Fields Reaction [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Michaelis-Arbuzov Reaction for C-P Bond Formation

Abstract

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, providing a robust and versatile method for the formation of carbon-phosphorus (C-P) bonds.[1] First reported by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction is fundamental for the synthesis of phosphonates, phosphinates, and phosphine oxides.[2][3] The transformation typically involves the reaction of a trivalent phosphorus ester, such as a trialkyl phosphite, with an alkyl halide to yield a pentavalent phosphorus species.[3][4] Due to their structural similarity to natural phosphates and carboxylates, the resulting organophosphorus compounds, particularly phosphonates, are crucial in medicinal chemistry and drug development, serving as enzyme inhibitors, antiviral agents, and anticancer therapeutics.[1][5][6] This guide provides a comprehensive overview of the reaction's mechanism, scope, modern variations, and detailed experimental protocols, supported by quantitative data and graphical representations to aid researchers in its practical application.

Core Reaction Mechanism

The classical Michaelis-Arbuzov reaction proceeds via a two-step nucleophilic substitution mechanism.[2][7]

-

Sɴ2 Attack and Phosphonium Salt Formation : The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the trivalent phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide.[3][4] This Sɴ2 displacement of the halide ion results in the formation of a quaternary phosphonium salt intermediate.[2][5]

-

Dealkylation : The displaced halide anion then acts as a nucleophile in a second Sɴ2 reaction, attacking one of the alkoxy carbons of the phosphonium salt.[3] This step leads to the cleavage of a carbon-oxygen bond and the formation of a stable pentavalent phosphorus-oxygen double bond (P=O), yielding the final phosphonate product and an alkyl halide byproduct.[2][5]

The overall driving force for the reaction is the formation of the highly stable P=O bond.[8] The stereochemistry at the carbon center of the alkyl halide is inverted, consistent with an Sɴ2 pathway.[2]

Caption: The two-step Sɴ2 mechanism of the Michaelis-Arbuzov reaction.

Scope and Limitations

The success and rate of the Michaelis-Arbuzov reaction are highly dependent on the nature of the reactants.[1]

Alkyl Halide Substrate

The reactivity of the electrophilic partner is a critical factor.[1]

-

Halide Reactivity : The reaction rate follows the order of leaving group ability: R-I > R-Br > R-Cl.[2][4] Alkyl fluorides are generally unreactive.[3]

-

Alkyl Group Structure : Primary alkyl halides and benzyl halides are excellent substrates.[2][4] Secondary alkyl halides react more slowly and may lead to elimination side products.[3] Tertiary alkyl halides are generally not effective and lead primarily to elimination.[4]

-

Other Electrophiles : Acyl halides and haloesters also participate readily in the reaction.[4] However, α-bromo and α-chloro ketones often lead to a competing pathway known as the Perkow reaction, which forms enol phosphates.[3][9] Aryl and vinyl halides are typically unreactive under classical thermal conditions due to the strength of the C(sp²)-X bond.[2][9]

Phosphorus Reactant

The nucleophilicity of the phosphorus(III) compound is key.

-

Phosphite Esters : Trialkyl phosphites, such as trimethyl phosphite and triethyl phosphite, are the most common reactants.[2] Electron-donating groups on the phosphite enhance its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect.[1][4]

-

Other P(III) Reagents : Phosphonites (R'P(OR)₂) and phosphinites (R'₂POR) are also effective and yield phosphinates and phosphine oxides, respectively.[3] Phosphinites are the most reactive, followed by phosphonites, and then phosphites.[3][4]

-

Limitations : Triphenyl phosphite is generally sluggish under thermal conditions due to the electron-withdrawing nature of the phenyl groups, which reduces the phosphorus atom's nucleophilicity.[2]

Key Variations and Modern Developments

To overcome the limitations of the classical reaction, which often requires high temperatures (120-160 °C), several modifications have been developed.[3][10]

-

Lewis Acid Catalysis : Lewis acids such as ZnBr₂, LaCl₃·7H₂O, and CeCl₃·7H₂O can promote the reaction under milder conditions, often at room temperature.[1][2] This allows for a broader substrate scope and better functional group tolerance.[7]

-

Microwave and Ultrasound Assistance : The use of microwave irradiation or ultrasound can significantly accelerate the reaction, reducing reaction times from hours to minutes.[1][2][5] These methods are often performed under solvent-free conditions, aligning with green chemistry principles.

-

Metal-Mediated Reactions : Transition metal catalysts, particularly palladium and copper complexes, enable the use of less reactive electrophiles like aryl iodides and bromides, which are unreactive in the classical thermal reaction.[2][5]

-

Alcohol-Based Protocols : To avoid the use of alkyl halides, greener methods have been developed that use alcohols as the alkyl source in the presence of a catalyst like tetrabutylammonium iodide (n-Bu₄NI).[11][12]

Caption: Reactivity trends for substrates in the Michaelis-Arbuzov reaction.

Applications in Drug Development and Research

The C-P bond formed via the Michaelis-Arbuzov reaction is a critical structural motif in numerous biologically active molecules.[5]

-

Phosphate Mimics : Phosphonates are stable isosteres of natural phosphate esters, making them effective enzyme inhibitors.[1] This property is exploited in antiviral drugs like Foscarnet and anticancer agents.[2][5]

-

Bisphosphonates : This class of drugs, used to treat osteoporosis and other bone resorption diseases, features a P-C-P core structure often assembled using Michaelis-Arbuzov chemistry.[1]

-

Horner-Wadsworth-Emmons (HWE) Reaction : Dialkyl alkylphosphonates produced by the Michaelis-Arbuzov reaction are key precursors for the HWE olefination, a widely used method for synthesizing alkenes with high E-selectivity.[2][7]

-

Activity-Based Probes : The reaction is used to synthesize phosphonate-based probes for studying enzyme activity, particularly in the field of serine hydrolases.[5][6]

Caption: Synthetic utility of Michaelis-Arbuzov products.

Experimental Protocols

Detailed methodologies for common variations of the reaction are provided below. A general experimental workflow is also illustrated.

General Experimental Workflow

Caption: General experimental workflow for the Michaelis-Arbuzov reaction.

Protocol 1: Classical Thermal Synthesis

This protocol describes the reaction of benzyl bromide with triethyl phosphite.[1]

-

Materials : Benzyl bromide, triethyl phosphite, round-bottom flask, reflux condenser, heating mantle, nitrogen inlet.

-

Procedure :

-

To a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add benzyl bromide (1.0 eq).

-

Add triethyl phosphite (1.2 eq) to the flask.

-

Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere.[1]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[1]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the crude product by vacuum distillation to obtain diethyl benzylphosphonate as a colorless oil.[1]

-

Protocol 2: Lewis Acid-Catalyzed Synthesis

This protocol uses zinc bromide (ZnBr₂) to catalyze the reaction at room temperature.[1]

-

Materials : Benzyl bromide (1.0 mmol), triethyl phosphite (1.2 mmol), zinc bromide (0.2 mmol), dichloromethane (5 mL), round-bottom flask, magnetic stirrer.

-

Procedure :

-

In a round-bottom flask, dissolve benzyl bromide in dichloromethane.

-

Add triethyl phosphite to the solution.

-

Add zinc bromide to the reaction mixture at room temperature.[1]

-

Stir the mixture and monitor its progress by TLC. The reaction is typically complete within 1 hour.[1]

-

Upon completion, quench the reaction with the addition of water.

-

Extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure diethyl benzylphosphonate.[1]

-

Protocol 3: Microwave-Assisted Synthesis

This protocol details the rapid synthesis using a microwave reactor.[1]

-

Materials : Dibromomethane (1.0 eq), triethyl phosphite (1.0 eq), microwave reactor vial, microwave synthesizer.

-

Procedure :

-

In a microwave reactor vial, combine dibromomethane and triethyl phosphite.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at a constant power of 150 W for 5-10 minutes.[1]

-

Monitor the reaction for the disappearance of the starting materials.

-

After completion, cool the vial to room temperature.

-

The crude product can be purified by vacuum distillation.[1]

-

Quantitative Data Summary

The following tables summarize representative quantitative data for the Michaelis-Arbuzov reaction under various conditions.

Table 1: Comparison of Reaction Conditions for Diethyl Benzylphosphonate Synthesis [1]

| Method | Catalyst | Temperature | Time | Yield |

| Classical Thermal | None | 150-160 °C | 2-4 h | High |

| Lewis Acid-Catalyzed | ZnBr₂ (0.2 eq) | Room Temp. | 1 h | High |

| Microwave-Assisted | None | 150 W | 5-10 min | High |

Table 2: Substrate Scope for Lewis Acid-Mediated Michaelis-Arbuzov Reaction [7]

| Alkyl Halide | Phosphorus Reagent | Product | Yield (%) |

| Benzyl bromide | Triethyl phosphite | Diethyl benzylphosphonate | 95 |

| 4-Nitrobenzyl bromide | Triethyl phosphite | Diethyl (4-nitrobenzyl)phosphonate | 92 |

| 2-Bromomethylnaphthalene | Trimethyl phosphite | Dimethyl (naphthalen-2-ylmethyl)phosphonate | 94 |

| 2-(Bromomethyl)thiophene | Triethyl phosphite | Diethyl (thiophen-2-ylmethyl)phosphonate | 90 |

Table 3: Palladium-Catalyzed Reaction of Triaryl Phosphites and Aryl Iodides [2]

| Aryl Iodide | Phosphorus Reagent | Catalyst | Product | Yield (%) |

| Iodobenzene | Triphenyl phosphite | Pd(OAc)₂ | Diphenyl phenylphosphonate | 90 |

| 4-Iodotoluene | Triphenyl phosphite | Pd(OAc)₂ | Diphenyl p-tolylphosphonate | 92 |

| 1-Iodo-4-nitrobenzene | Triphenyl phosphite | Pd(OAc)₂ | Diphenyl (4-nitrophenyl)phosphonate | 85 |

Conclusion

The Michaelis-Arbuzov reaction remains an indispensable and highly reliable method for constructing carbon-phosphorus bonds, over a century after its discovery.[2][4] Its broad utility is evident in its widespread application in the synthesis of precursors for olefination reactions and in the development of novel therapeutics.[1][7] While the classical thermal protocol is effective, its limitations, such as high reaction temperatures and a restricted substrate scope, have been significantly addressed by modern variations.[2][10] The development of catalytic (Lewis acid and transition metal) and energy-assisted (microwave and ultrasound) methods has expanded the reaction's applicability to more sensitive and previously unreactive substrates under milder conditions.[5] For researchers and professionals in drug development, a thorough understanding of this reaction and its modern adaptations is crucial for the efficient synthesis of a diverse array of valuable organophosphorus compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. mdpi.com [mdpi.com]

- 6. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arbuzov Reaction [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Michaelis-Arbuzov_reaction [chemeurope.com]

- 10. chinesechemsoc.org [chinesechemsoc.org]

- 11. Alcohol-based Michaelis–Arbuzov reaction: an efficient and environmentally-benign method for C–P(O) bond formation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Interpreting ¹H NMR Spectra of Diethyl Benzylphosphonate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analysis of ¹H Nuclear Magnetic Resonance (NMR) spectra for diethyl benzylphosphonate and its derivatives. Understanding the nuances of these spectra is crucial for the structural elucidation and purity assessment of these compounds, which are significant in various research and development applications, including medicinal chemistry.[1][2]

Core Principles of ¹H NMR Spectroscopy for Diethyl Benzylphosphonate Derivatives

The ¹H NMR spectrum of a diethyl benzylphosphonate derivative provides key information based on four main parameters: chemical shift (δ), signal integration, multiplicity (splitting pattern), and coupling constants (J).[3] A thorough analysis of these parameters allows for the unambiguous assignment of protons within the molecule.

The archetypal structure of diethyl benzylphosphonate contains several distinct proton environments that give rise to characteristic signals:

-

Ethyl Group Protons : The two ethyl groups on the phosphonate moiety are chemically equivalent in the parent compound.

-

Methylene Protons (-OCH₂CH₃) : These protons are adjacent to both the phosphorus atom and the methyl group, resulting in a complex splitting pattern, typically a doublet of quartets (dq).

-

Methyl Protons (-OCH₂CH₃) : These protons are adjacent to the methylene group and appear as a triplet (t).

-

-

Benzylic Protons (-CH₂-Ph) : The methylene protons attached to the phenyl ring and the phosphorus atom appear as a doublet (d) due to coupling with the phosphorus atom.

-

Aromatic Protons (-C₆H₅) : The protons on the phenyl ring typically appear as a multiplet (m) in the aromatic region of the spectrum. Substitution on the phenyl ring will alter the chemical shifts and splitting patterns of these protons.

Data Presentation: ¹H NMR Spectral Data

The following table summarizes typical ¹H NMR data for diethyl benzylphosphonate and selected derivatives, recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

| Compound | Solvent | Benzylic (-CH₂) δ (ppm), Multiplicity, J (Hz) | Methylene (-OCH₂) δ (ppm), Multiplicity, J (Hz) | Methyl (-CH₃) δ (ppm), Multiplicity, J (Hz) | Aromatic (Ar-H) δ (ppm), Multiplicity | Reference |

| Diethyl benzylphosphonate | CDCl₃ | 3.12, d, J = 5.5 | 4.20-4.27, m | 1.43-1.47, m | 7.32-7.43, m | [4] |

| Diethyl benzylphosphonate | DMSO-d₆ | 3.21, d, J(H-P) = 21.6 | 3.94, dq, J(H-P) = 7.9, J(H-H) = 7.0 | 1.16, t, J(H-H) = 7.0 | 7.14-7.39, m | [5][6] |

| Diethyl (4-(trifluoromethyl)phenyl)phosphonate | CDCl₃ | - | 4.02-4.22, m | 1.31, t, J = 7.1 | 7.70, dd, J = 8.3, 3.5; 7.92, dd, J = 13.1, 7.9 | [4] |

| Diethyl p-tolylphosphonate | CDCl₃ | - | 4.00-4.13, m | 1.27, t, J = 7.1 | 7.23, dd, J = 7.9, 4.0; 7.66, dd, J = 13.1, 8.1 | [4] |

| Diethyl o-tolylphosphonate | CDCl₃ | - | 4.06-4.22, m | 1.34, t, J = 7.1 | 7.25-7.29, m; 7.43, t, J = 7.6; 7.92, dd, J = 14.4, 7.6 | [4] |

| Diethyl m-tolylphosphonate | CDCl₃ | - | 3.93-4.18, m | 1.26, t, J = 7.2 | 7.21-7.29, m; 7.51-7.62, m | [4] |

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is essential for acquiring high-quality, reproducible ¹H NMR spectra.[7]

3.1. Sample Preparation

-

Weighing the Sample : Accurately weigh 5-10 mg of the diethyl benzylphosphonate derivative.

-

Dissolving the Sample : Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[5] Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Internal Standard : If the deuterated solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS) to serve as a reference (δ = 0.00 ppm).[5]

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion : Carefully insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.[7]

-

Acquisition Parameters : Set the appropriate acquisition parameters, including:

-

Number of Scans : Typically 8 to 16 scans for sufficient signal-to-noise ratio.

-

Pulse Width : A 30° or 45° pulse angle is common for routine spectra.

-

Relaxation Delay (d1) : A delay of 1-2 seconds is usually adequate.

-

-

Acquiring the Spectrum : Initiate the data acquisition.

3.3. Data Processing

-

Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction : Phase the spectrum to achieve pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

-

Calibration : Calibrate the chemical shift axis using the signal from the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration : Integrate all signals to determine the relative number of protons corresponding to each resonance.

-

Peak Picking and Analysis : Identify the chemical shift, multiplicity, and coupling constants for each signal to elucidate the molecular structure.

Visualization of the ¹H NMR Interpretation Workflow

The following diagram illustrates a logical workflow for the interpretation of a ¹H NMR spectrum of a diethyl benzylphosphonate derivative.

References

- 1. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents [open.icm.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. acdlabs.com [acdlabs.com]

- 4. rsc.org [rsc.org]

- 5. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diethyl benzylphosphonate | 1080-32-6 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Diethyl (4-Fluorobenzyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Diethyl (4-Fluorobenzyl)phosphonate. Due to the absence of publicly available experimental ¹³C NMR data for this specific compound, this guide presents a comprehensive approach that includes:

-

Experimental data for the parent compound, Diethyl benzylphosphonate.

-

Predicted ¹³C NMR chemical shifts for this compound, derived from empirical data and established substituent effects.

-

A detailed, generalized experimental protocol for acquiring ¹³C NMR spectra of related organophosphorus compounds.

-

Visual aids, including a structural diagram with atom numbering and a logical workflow for spectral prediction, to enhance understanding.

This guide serves as a valuable resource for researchers working with or synthesizing this compound and similar compounds, enabling them to anticipate spectral features and confirm structural integrity.

Introduction

This compound is an organophosphorus compound of interest in various chemical and pharmaceutical research areas. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such molecules. Specifically, ¹³C NMR provides direct insight into the carbon skeleton. This guide addresses the need for ¹³C NMR data for this compound, offering a predictive analysis in the absence of direct experimental spectra.

Data Presentation

Experimental ¹³C NMR Data for Diethyl benzylphosphonate

To establish a baseline for our prediction, the experimental ¹³C NMR chemical shifts for the unsubstituted parent compound, Diethyl benzylphosphonate, are presented in Table 1. Two datasets from different sources are provided for comprehensive comparison.

Table 1: Experimental ¹³C NMR Chemical Shifts of Diethyl benzylphosphonate

| Carbon Atom | Chemical Shift (ppm) - Source 1 | Chemical Shift (ppm) - Source 2 | Multiplicity & Coupling Constant (JC-P) - Source 2 |

| C1 | 132.3 | 132.14 | d, J = 8.2 Hz |

| C2, C6 | 129.7 | 129.41 | d, J = 6.2 Hz |

| C3, C5 | 128.2 | 128.93 | d, J = 5.8 Hz |

| C4 | 126.4 | 129.31 | d, J = 4.8 Hz |

| C7 (CH₂) | 32.3 | 33.27 | d, J = 135.1 Hz |

| C8 (OCH₂) | 61.3 | 62.55 | d, J = 6.5 Hz |

| C9 (CH₃) | 16.1 | 16.56 | d, J = 5.8 Hz |

Source 1: DMSO-d₆, 101 MHz.[1] Source 2: CDCl₃, 62 MHz.[2]

Predicted ¹³C NMR Chemical Shifts for this compound

The predicted ¹³C NMR chemical shifts for this compound are detailed in Table 2. These values were calculated by applying the substituent chemical shift (SCS) effects of a fluorine atom at the para position to the experimental data of Diethyl benzylphosphonate (Source 1). The SCS values for fluorine are: ipso (+34.8 ppm), ortho (-12.9 ppm), meta (+1.4 ppm), and para (-4.5 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts of this compound

| Carbon Atom | Base Shift (ppm) (from Table 1, Source 1) | Substituent Effect (ppm) | Predicted Shift (ppm) | Predicted Multiplicity & Coupling Constant (JC-P) |

| C1 | 132.3 | +1.4 (meta) | 133.7 | d, J ≈ 9.0 Hz |

| C2, C6 | 129.7 | -12.9 (ortho) | 116.8 | d, J ≈ 6.6 Hz |

| C3, C5 | 128.2 | -4.5 (para) | 123.7 | d, J ≈ 3.0 Hz |

| C4 | 126.4 | +34.8 (ipso) | 161.2 | d, J ≈ 3.4 Hz, with additional C-F coupling |

| C7 (CH₂) | 32.3 | 0 | 32.3 | d, J ≈ 135.1 Hz |

| C8 (OCH₂) | 61.3 | 0 | 61.3 | d, J = 6.5 Hz |

| C9 (CH₃) | 16.1 | 0 | 16.1 | d, J = 5.8 Hz |

Experimental Protocols

While a specific experimental protocol for this compound is not available, a general methodology for acquiring high-quality ¹³C NMR spectra for organophosphorus compounds can be described as follows, based on standard practices reported in the literature.[1][2]

Sample Preparation:

-

Dissolve 10-50 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

If desired, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

NMR Spectrometer and Parameters:

-

The ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

The probe should be tuned to the ¹³C frequency (e.g., 101 MHz for a 400 MHz spectrometer).

-

A standard pulse program for proton-decoupled ¹³C NMR, such as zgpg30 or a similar variant, is commonly used.

-

Key acquisition parameters include:

-

Pulse Width (P1): A 30° or 45° pulse angle is often used to allow for a shorter relaxation delay.

-

Relaxation Delay (D1): A delay of 1-2 seconds is typical.

-

Acquisition Time (AQ): Generally set to 1-2 seconds.

-

Number of Scans (NS): This can range from 128 to 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the expected range of chemical shifts for organophosphorus compounds.

-

Temperature: Spectra are typically acquired at room temperature (e.g., 298 K).

-

Data Processing:

-

The Free Induction Decay (FID) is Fourier transformed.

-

Phase correction and baseline correction are applied.

-

The chemical shifts are referenced to the solvent peak or TMS.

Mandatory Visualizations

The following diagrams provide a visual representation of the molecular structure and the workflow for predicting the ¹³C NMR chemical shifts.

Caption: Molecular structure of this compound with numbered carbons.

Caption: Logical workflow for the prediction of ¹³C NMR chemical shifts.

References

An In-depth Technical Guide to ³¹P NMR Spectroscopy for Phosphonate Characterization

Foreword: The Unique Lens of ³¹P NMR on Phosphonate Chemistry

In the landscape of modern analytical chemistry, particularly within pharmaceutical and materials science, few techniques offer the specificity and clarity of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of organophosphorus compounds. Phosphonates, with their unique C-P bond, represent a class of molecules critical to drug development, acting as stable bioisosteres of phosphate esters in antivirals, antibiotics, and antineoplastic agents. Their analysis, however, demands a nuanced approach. This guide is crafted from a field-proven perspective to provide researchers, scientists, and drug development professionals with a robust framework for leveraging ³¹P NMR. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring that every analysis is not just a measurement, but a well-interrogated conversation with the molecule.

Foundational Principles: Why ³¹P NMR is Inherently Suited for Phosphonate Analysis

The power of ³¹P NMR stems from the intrinsic properties of the phosphorus-31 nucleus. It possesses a nuclear spin of ½ and a natural isotopic abundance of 100%, which makes it a highly sensitive nucleus for NMR experiments, surpassed only by ¹H and ¹⁹F in receptivity.[1][2] This eliminates the need for isotopic enrichment, a significant practical advantage.

Furthermore, ³¹P NMR boasts a very wide chemical shift range, spanning over 700 ppm, which provides excellent signal dispersion and minimizes the spectral crowding that can often plague ¹H NMR in complex molecular environments.[3] For phosphonates, this means that even subtle differences in the electronic and steric environment of the phosphorus atom can lead to clearly resolved signals, facilitating unambiguous structural assignment and purity assessment.[2]

The chemical shift (δ) in ³¹P NMR is a direct reporter on the local electronic environment of the phosphorus nucleus. For phosphonates, key influencing factors include:

-

Oxidation State: Phosphorus(V) compounds, such as phosphonates, resonate in a distinct region compared to Phosphorus(III) compounds (e.g., phosphites).[4]

-

Inductive and Steric Effects: The nature of the alkyl or aryl group attached to the phosphorus via the C-P bond significantly impacts the chemical shift. Electron-withdrawing groups deshield the nucleus, causing a downfield shift (higher ppm values), while electron-donating and sterically bulky groups tend to cause an upfield shift.[5]

-

pH and Protonation State: This is arguably the most critical variable for phosphonic acids. The degree of protonation of the phosphonic acid moiety dramatically alters the electronic shielding of the phosphorus nucleus. As pH changes, the equilibrium between the diprotonated, monoprotonated, and fully deprotonated forms shifts, causing a corresponding, and often substantial, change in the observed chemical shift.[6][7] This sensitivity is a powerful tool for determining pKa values but also a critical parameter to control for reproducible results.[8] Generally, deprotonation leads to an upfield shift.[7]

The Experimental Workflow: A Self-Validating System

A successful ³¹P NMR experiment is a chain of logical, validated steps. The following workflow is designed to ensure data integrity from sample preparation through to final analysis.

Caption: Experimental workflow for phosphonate characterization by ³¹P NMR.

Step-by-Step Protocol: Sample Preparation

The goal of sample preparation is to create a homogeneous, stable solution that yields sharp, reproducible NMR signals.

-

Analyte & Concentration: Accurately weigh 5-20 mg of the phosphonate sample.[9] This concentration range is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable number of scans.

-

Solvent Selection: Dissolve the sample in 0.5-0.7 mL of an appropriate deuterated solvent.[7]

-

Causality: The choice of solvent is dictated by the analyte's solubility. Deuterated solvents are required for the spectrometer's field-frequency lock. For phosphonic acids, D₂O is common. For phosphonate esters, less polar solvents like CDCl₃ or DMSO-d₆ are often suitable.[3][5] Non-protic solvents like DMSO-d₆ are recommended for compounds with exchangeable protons to avoid deuterium exchange effects.[3]

-

-

pH Control (for Phosphonic Acids): This is a non-negotiable step for acidic or basic phosphonates. The chemical shift of a phosphonic acid can vary by 5 ppm or more depending on its protonation state.[6]

-

Protocol: To ensure reproducibility, either adjust the pD of the D₂O solution to a consistent value (e.g., using NaOD or DCl) or, preferably, use a suitable buffer (e.g., a phosphate or TRIS buffer prepared in D₂O). This locks the molecule into a single protonation state, yielding a sharp signal at a consistent chemical shift.

-

-

Chelating Agents: If paramagnetic metal ion contamination is suspected (which causes significant line broadening), add a small amount of a chelating agent like EDTA.

-

Internal Standard (for Quantitative Analysis): For quantitative ³¹P NMR (qNMR), add a precisely weighed amount of a suitable internal standard.

-

Trustworthiness: The standard must have a chemical shift that does not overlap with any analyte signals, be stable under the experimental conditions, and have a known purity. Common choices include Triphenyl Phosphate (TPP, δ ≈ -18 ppm in CDCl₃) or Phosphonoacetic Acid (PAA, δ ≈ 15 ppm in D₂O).[10]

-

Step-by-Step Protocol: Spectrometer Setup & Data Acquisition

Acquisition parameters must be chosen deliberately to ensure the resulting spectrum is either qualitatively informative or quantitatively accurate.

-

Lock, Tune, and Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Tune the ³¹P probe and shim the magnetic field to achieve a narrow, symmetrical lock signal, which is essential for high resolution.

-

Qualitative Analysis Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems) is typically used.

-

Pulse Width: Use a 30° or 45° flip angle. This is shorter than a 90° pulse and allows for a shorter relaxation delay between scans.

-

Relaxation Delay (D1): For routine qualitative spectra, a delay of 1-2 seconds is often sufficient.[5]

-

Number of Scans (NS): Typically 64 to 256 scans, depending on sample concentration.

-

Proton Decoupling: Use a standard broadband proton decoupling sequence (e.g., waltz16 or garp) during acquisition. This collapses P-H couplings, simplifying the spectrum to single peaks for each unique phosphorus environment and often providing a signal enhancement via the Nuclear Overhauser Effect (NOE).[5][11]

-

-

Quantitative Analysis (qNMR) Parameters:

-

Causality & Trustworthiness: Quantitative accuracy requires that the integrated signal area is directly proportional to the number of nuclei. This is only true if all nuclei have fully returned to thermal equilibrium before each pulse and if the NOE is suppressed.

-

Pulse Program: Use an inverse-gated decoupling sequence (e.g., zgig on Bruker systems).[12][13] In this sequence, the proton decoupler is turned on only during the acquisition of the signal and is turned off during the relaxation delay. This eliminates the NOE, which can otherwise non-uniformly enhance different phosphorus signals, leading to inaccurate integration.[12]

-

Relaxation Delay (D1): The delay must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any phosphorus nucleus in the sample (analyte and standard). T₁ values for phosphonates can range from 1 to over 5 seconds.[1] Therefore, a conservative D1 of 25-30 seconds is often required to ensure full relaxation. A preliminary T₁ measurement (using an inversion-recovery experiment) is highly recommended for method validation.[14]

-

Pulse Width: Use a 90° pulse to maximize the signal for each scan.

-

Data Processing and Spectral Interpretation

Raw NMR data (the Free Induction Decay, or FID) must be processed to generate the frequency-domain spectrum for analysis.

-

Standard Processing: Apply Fourier Transformation, followed by careful phase and baseline correction.

-

Referencing: The chemical shift scale must be referenced. The universal standard is 85% phosphoric acid (H₃PO₄), which is defined as 0 ppm.[9] This is almost always used as an external standard, either in a separate tube or in a coaxial insert, due to its reactivity.[15]

-

Interpreting the Spectrum:

-

Chemical Shift (δ): The position of the signal on the x-axis indicates the chemical environment. Use reference tables to correlate observed shifts with expected structures.

-

Integration: In a quantitative spectrum, the relative area of each peak is proportional to the molar ratio of the species.

-

Coupling Constants (J): If a proton-coupled spectrum is acquired, the signals will be split into multiplets. The splitting pattern and the magnitude of the coupling constant (in Hz) provide definitive information about through-bond connectivity.

-

¹J(P,H): Direct one-bond coupling is very large, typically 600-700 Hz for P-H phosphonates.[12]

-

²J(P,C,H): Two-bond coupling is smaller, often in the range of 20-30 Hz.[12]

-

³J(P,O,C,H) or ³J(P,C,C,H): Three-bond couplings are smaller still, typically 5-10 Hz.[12]

-

¹J(P,C): One-bond carbon coupling is large and diagnostic, often exceeding 100 Hz.[16]

-

-

Data Presentation: Reference Tables for Rapid Analysis

The following tables provide typical chemical shift and coupling constant ranges to aid in spectral interpretation.

Table 1: Typical ³¹P Chemical Shift (δ) Ranges for Phosphonates and Related Compounds

(Referenced to 85% H₃PO₄)

| Compound Class | Structure Example | Typical Chemical Shift (δ, ppm) |

| Phosphonic Acids | R-P(O)(OH)₂ | +5 to +25 |

| Phosphonate Diesters | R-P(O)(OR')₂ | +20 to +35 |

| Aminophosphonic Acids | H₂N-CHR-P(O)(OH)₂ | +10 to +25 (pH dependent) |

| H-Phosphonates | HP(O)(OR)₂ | 0 to +20 (with large ¹JPH) |

| Acylphosphonates | R-C(O)-P(O)(OR')₂ | -5 to +5 |

| Vinylphosphonates | R₂C=CR-P(O)(OR')₂ | +10 to +25 |

| Phosphoric Acid | H₃PO₄ | 0 |

| Phosphate Esters | R-O-P(O)(OR')₂ | -5 to +5 |

Data compiled from sources[17][18][19][20]. Note that shifts are highly dependent on substituents, solvent, and pH.

Table 2: Representative P-H and P-C Coupling Constants (J)

| Coupling Type | Path | Typical Magnitude (Hz) |

| ¹J(P,H) | P-H | 600 - 750 |

| ²J(P,C,H) | P-C-H | 10 - 25 |

| ³J(P,O,C,H) | P-O-C-H | 5 - 15 |

| ¹J(P,C) | P-C | 120 - 180 |

| ²J(P,O,C) | P-O-C | 5 - 10 |

| ³J(P,C,C,C) | P-C-C-C | < 5 |

Data compiled from sources[8][12][16][21].

Conclusion: From Spectrum to Structure with Confidence

³¹P NMR spectroscopy is an indispensable tool for the characterization of phosphonates, offering unparalleled insight into their structure, purity, and chemical environment. By understanding the fundamental principles and adopting a rigorous, self-validating experimental workflow, researchers can move beyond simple data acquisition to a state of confident, authoritative analysis. The causality behind each step—from pH control in sample preparation to the choice of an inverse-gated decoupling sequence for quantitative work—is the key to unlocking the full potential of this powerful technique. This guide serves as a foundational blueprint for achieving that level of expertise and integrity in your own laboratory.

References

- 1. An examination of spin-lattice relaxation times for analysis of soil and manure extracts by liquid state phosphorus-31 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. nmr.oxinst.com [nmr.oxinst.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. barron.rice.edu [barron.rice.edu]

- 10. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mriquestions.com [mriquestions.com]

- 12. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 13. hmc.edu [hmc.edu]

- 14. Improvement of quantitative solution 31P NMR analysis of soil organic P: a study of spin–lattice relaxation responding to paramagnetic ions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. jeol.com [jeol.com]

- 17. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. cdnsciencepub.com [cdnsciencepub.com]

Phosphonates as Precision Tools in Enzyme Inhibition: A Technical Guide for Drug Discovery

Introduction: The Unique Proposition of Phosphonates in Drug Design

In the landscape of modern drug discovery, the quest for highly specific and potent enzyme inhibitors is a perpetual challenge. Among the diverse chemical scaffolds employed, phosphonates have emerged as a class of compounds with remarkable versatility and efficacy. Their intrinsic properties, particularly their resemblance to the transition states of enzymatic reactions and their stability as phosphate mimics, make them powerful tools for modulating enzyme activity.[1][2][3][4] This guide provides an in-depth exploration of the role of phosphonates as enzyme inhibitors, offering a blend of fundamental principles, practical experimental guidance, and strategic insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic basis of their inhibitory action, the rational design principles that underpin their development, the key experimental workflows for their characterization, and the strategic considerations for their translation into therapeutic agents.

I. The Mechanistic Underpinnings of Phosphonate-Mediated Enzyme Inhibition

The inhibitory prowess of phosphonates stems from their unique structural and electronic characteristics. The replacement of a labile P-O bond in a phosphate with a stable P-C bond confers significant resistance to chemical and enzymatic hydrolysis.[1][2] This stability, coupled with their ability to mimic key chemical entities in enzymatic reactions, forms the basis of their two primary mechanisms of action.

Transition-State Analogs: Capturing the Energetic Peak of Catalysis

Enzymes function by stabilizing the high-energy transition state of a reaction, thereby lowering the activation energy.[1][5] Phosphonates, with their tetrahedral geometry, can effectively mimic this transition state, particularly in reactions involving the hydrolysis of esters and amides.[3][4][6][7] By binding to the enzyme's active site with high affinity, these transition-state analogs effectively sequester the enzyme, preventing it from catalyzing its intended reaction.[8][9][10] The design of such inhibitors is a powerful strategy, as the affinity of an enzyme for a transition-state analog can be several orders of magnitude greater than its affinity for the substrate itself.

Phosphate Isosteres: Stable Mimics of Biological Phosphates

Many essential biological processes involve the enzymatic transfer of phosphate groups. Phosphonates, being structural mimics of phosphates, can act as competitive inhibitors of enzymes that utilize phosphate-containing substrates.[1][2][11] Their resistance to hydrolysis makes them particularly effective in this role, as they can occupy the active site without being processed by the enzyme. This strategy has been successfully employed in the development of antiviral drugs, where phosphonate nucleotide analogs inhibit viral polymerases.[1][5]

II. Rational Design and Synthesis of Phosphonate Inhibitors

The development of a successful phosphonate inhibitor is a multidisciplinary endeavor that combines computational modeling, synthetic chemistry, and a deep understanding of enzyme mechanism.

Design Principles: A Fusion of Structure and Mechanism

The rational design of phosphonate inhibitors begins with a thorough understanding of the target enzyme's structure and catalytic mechanism. Key considerations include:

-

Active Site Geometry: The phosphonate scaffold must be designed to fit snugly within the enzyme's active site, maximizing favorable interactions with key amino acid residues.

-

Transition-State Mimicry: For transition-state analog inhibitors, the design should accurately reflect the geometry and charge distribution of the putative transition state.[9][12]

-

Bioisosteric Replacement: When designing phosphate mimics, the phosphonate group should be positioned to occupy the same binding pocket as the phosphate group of the natural substrate.

-

Lipophilicity and Bioavailability: The overall physicochemical properties of the molecule must be optimized to ensure adequate cell permeability and bioavailability, a significant challenge for the often highly charged phosphonate moiety.

Synthetic Strategies: Building the Molecular Tools

A variety of synthetic methods are available for the preparation of phosphonate inhibitors. The choice of strategy depends on the specific target structure and the desired chemical diversity. Common approaches include:

-

The Michaelis-Arbuzov Reaction: A widely used method for forming carbon-phosphorus bonds.[11]

-

The Michaelis-Becker Reaction: An alternative method for C-P bond formation, particularly useful for secondary phosphonates.[11]

-

Asymmetric Synthesis: For inhibitors with chiral centers, enantioselective synthetic routes are crucial to ensure the desired stereochemistry for optimal enzyme binding.

The synthesis of a library of phosphonate analogs with variations in the side chains and stereochemistry is often a key step in identifying potent and selective inhibitors.[13]

III. Experimental Characterization: A Multi-faceted Approach to Understanding Inhibition

A rigorous experimental workflow is essential to characterize the potency, selectivity, and mechanism of action of a novel phosphonate inhibitor. This typically involves a combination of biochemical assays and biophysical techniques.

Enzyme Kinetics: Quantifying Inhibitory Potency

Enzyme kinetic studies are the cornerstone of inhibitor characterization, providing quantitative measures of inhibitory potency such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

Step-by-Step Protocol for Determining Ki:

-

Enzyme and Substrate Preparation: Prepare stock solutions of the purified enzyme and its substrate in a suitable assay buffer. The buffer composition should be optimized for enzyme stability and activity.

-

Inhibitor Preparation: Prepare a series of dilutions of the phosphonate inhibitor in the assay buffer.

-

Assay Setup: In a multi-well plate, set up reactions containing a fixed concentration of the enzyme, varying concentrations of the substrate, and varying concentrations of the inhibitor. Include control wells with no inhibitor.

-

Initiation and Monitoring: Initiate the reaction by adding the enzyme or substrate, and monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

-

Data Analysis: Determine the initial reaction velocities for each condition. Plot the data using a suitable graphical method, such as a Lineweaver-Burk or Dixon plot, to determine the type of inhibition (e.g., competitive, non-competitive) and the Ki value.[10][14][15][16] For slow-binding inhibitors, more complex data analysis methods may be required.[17][18][19]

Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding

ITC is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the enzyme-inhibitor interaction.

Step-by-Step Protocol for ITC Analysis:

-

Sample Preparation: Prepare solutions of the purified enzyme and the phosphonate inhibitor in the same buffer to minimize heats of dilution.

-

Instrument Setup: Equilibrate the ITC instrument to the desired temperature.

-

Titration: Load the inhibitor solution into the syringe and the enzyme solution into the sample cell. Perform a series of injections of the inhibitor into the enzyme solution, measuring the heat change after each injection.

-